Sodium chloroacetate
Overview
Description
Synthesis Analysis
SCA is typically synthesized through the neutralization of chloroacetic acid with sodium carbonate or sodium hydroxide. The synthesis process has been optimized to improve yield and product quality, with factors such as reaction temperature, solvent presence, and reactant ratios being crucial parameters (Xu Ka-qiu, 2002).
Molecular Structure Analysis
The molecular structure of SCA has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction. Studies have shown that SCA can undergo polymerization reactions under certain conditions, leading to the production of polyglycolide and sodium chloride. This polymerization reaction is a significant aspect of SCA's chemical behavior and has been analyzed using Monte Carlo sampling techniques for crystal structure determination (Laurent Elizabé et al., 1997).
Chemical Reactions and Properties
SCA is known for its reactivity, particularly in polymerization reactions where it can form polyglycolide upon heating. This reaction is of interest due to its implications in biodegradable polymer synthesis. The reaction kinetics and mechanism have been studied in detail, providing insights into the conditions favoring polymerization and the structural changes occurring during the process (M. Epple & L. Tröger, 1996).
Scientific Research Applications
Synthesis of Mercaptoacetic Acid : It can be used to synthesize mercaptoacetic acid with high purity and yield (Zhao Ruo, 2006).
Use in Organic Synthesis and Herbicide : Sodium chloroacetate serves as a reactive intermediate in organic synthesis and is used as a herbicide (E. D. Morris & J. Bost, 2002).
Polymerization to Produce Polyglycolide : Its structure rationalizes the polymerization reaction to produce polyglycolide (Laurent Elizabé et al., 1997).
Medical Applications in MELAS : Sodium dichloroacetate treatment improved a patient with MELAS, a mitochondrial disease, and reduced brain lactate levels (S. Pavlakis et al., 1998).
Cytoprotector and Anticancer Effects : As a metabolic cytoprotector, sodium dichloroacetate shows effectiveness in treating various tumors (И. Ю. Цымбалюк et al., 2017).
Synthesis of Phenoxyacetic Acid : Used in synthesizing phenoxyacetic acid, reacting with phenol in alkaline conditions (Zeng Zhen-fan, 2014).
Formulation for Congenital Lactic Acidosis Treatment : Developed for treating congenital lactic acidosis, in both liquid and solid forms, with good stability and patient acceptability (A. Lopalco et al., 2019).
Production of Polyglycolide via Thermal Elimination : The thermal elimination of sodium chloride from sodium chloroacetate results in a high-yield polyester called polyglycolide (M. Epple & L. Tröger, 1996).
Anticancer Properties : It exhibits potential anticancer properties as a metabolic regulator in cancer cells' mitochondria, reversing chemotherapy resistance and promoting apoptosis (D. Stakišaitis et al., 2019).
Molecular Microbiology in Root Canals : Sodium hypochlorite and chlorhexidine, related to sodium chloroacetate, significantly reduced bacterial taxa in infected root canals (I. N. Rôças & J. F. Siqueira, 2011).
Oxidative Stress in Human Erythrocytes : Sodium chlorate, a related compound, induces oxidative stress and membrane damage in human erythrocytes (Shaikh Nisar Ali et al., 2016).
Improved Cardiac Efficiency in Heart Failure : Sodium dichloroacetate stimulates myocardial lactate consumption, enhancing left ventricular efficiency in heart failure (R. Bersin et al., 1994).
Metastatic Melanoma Treatment : It can reduce disease volume and maintain stability in advanced melanoma patients (Akbar Khan et al., 2017).
Alternative for Water Treatment : Sodium dichloroisocyanurate may be safer and more effective than sodium hypochlorite for household water treatment (T. Clasen & P. Edmondson, 2006).
Temperature-Dependent Properties : The temperature-dependence of 35Cl N.Q.R. in sodium chloroacetate shows a single line from 77 K to room temperature (R. Chandramani et al., 1976).
Measurement in Human Plasma : A developed gas chromatography-mass spectrometry technique accurately measures lactate, sodium dichloroacetate, and its metabolites in human plasma (Z. Yan et al., 1997).
Stability Concerns : Solutions should not be stored at room temperature for more than 30 days due to concentration increase (V. Cascone et al., 2013).
Mobility of Water Molecules in Solutions : Water molecules around chloroacetate ions show varying mobility due to competition between different orientations (S. Ebina & H. Uedaira, 1977).
Crossing the Placenta in Pregnancy : Sodium dichloroacetate can cross the placenta and decrease fetal lactate concentrations after administration to pregnant sheep (Serene Joseph et al., 2020).
Safety And Hazards
Sodium chloroacetate may be toxic if ingested or inhaled . It is an irritant to the skin . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
Sodium chloroacetate has been used in research for various applications. For instance, it has been used to modify Polyethyleneimine/Trimesic acid nanofiltration membrane to improve antifouling performance . It has also been used in the production of carboxymethylcellulose from waste paper . These studies indicate potential future directions for the use of Sodium chloroacetate in different fields.
properties
IUPAC Name |
sodium;2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClO2Na, C2H2ClNaO2 | |
Record name | SODIUM CHLOROACETATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-11-8 (Parent) | |
Record name | Chloroacetic acid sodium salt | |
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DSSTOX Substance ID |
DTXSID1027550 | |
Record name | Sodium chloroacetate | |
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Molecular Weight |
116.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |
Record name | SODIUM CHLOROACETATE | |
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Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
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Record name | Sodium chloroacetate | |
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Record name | SODIUM CHLOROACETATE | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 85 | |
Record name | SODIUM CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 3.26 | |
Record name | SODIUM CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.86 [mmHg], Vapor pressure at 25 °C: negligible | |
Record name | Sodium chloroacetate | |
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Record name | SODIUM CHLOROACETATE | |
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Product Name |
Sodium chloroacetate | |
CAS RN |
3926-62-3 | |
Record name | SODIUM CHLOROACETATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid sodium salt | |
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Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
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Record name | Sodium chloroacetate | |
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Record name | Sodium chloroacetate | |
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Record name | SODIUM CHLOROACETATE | |
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Record name | SODIUM CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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